FL-411

BRD4 selectivity BET bromodomain profiling off-target assessment

Researchers studying BRD4-specific functions face a challenge: pan-BET inhibitors like JQ1 cannot discriminate between BRD2, BRD3, and BRD4. FL-411 solves this with >57-fold selectivity for BRD4 over BRD2 and >233-fold over BRD3. - IC50 of 0.43 μM for BRD4(1); validated in MCF-7 (80% TGI) and MDA-MB-231 (76% TGI) xenograft models. - Unique mechanism: induces ATG5-dependent autophagy-associated cell death via BRD4-AMPK disruption. - Co-crystal structure with BRD4 BD1 available for rational design.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
Cat. No. B10789130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL-411
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
InChIInChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23)
InChIKeyPXJZRFLBUBYEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FL-411: Selective BRD4 Inhibitor


FL-411 (BRD4-IN-1) is a small-molecule inhibitor of bromodomain-containing protein 4 (BRD4) with an IC50 of 0.43 ± 0.09 μM against the first bromodomain (BD1) of BRD4 [1]. The compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one chemical class (CAS 2118944-88-8; molecular formula C18H19N3O2S; MW 341.43) . FL-411 was discovered through pharmacophore analysis and structure-based design, validated by a co-crystal structure with the BD1 domain of BRD4, and is distinguished by its capacity to induce ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK protein-protein interaction [2].

Selectivity profile
BRD4-preferential probe with reported selectivity over BRD2/BRD3
Mechanism of action
Induces ATG5-dependent autophagic cell death via BRD4-AMPK disruption
Structural validation
Co-crystal structure with BRD4 BD1 solved, supporting structure-based studies

Why FL-411 Substitution Fails


Pan-BET inhibitors such as JQ1, OTX015, and I-BET762 exhibit potent binding to BRD2, BRD3, and BRD4 with limited inter-family selectivity [1]. In contrast, FL-411 demonstrates an orthogonal selectivity profile with >57-fold selectivity for BRD4 over BRD2 (IC50 24.6 μM) and >233-fold selectivity over BRD3 (IC50 >100 μM), coupled with a mechanistically distinct mode of action that induces ACD rather than conventional apoptosis . These differences in both target engagement and downstream functional outcome render simple substitution of FL-411 with alternative BET inhibitors invalid for experiments requiring BRD4-preferential inhibition, BRD4-AMPK pathway interrogation, or autophagy-based phenotypic readouts [2].

FL-411
BRD4-selective with >57-fold preference; induces autophagy-associated cell death
Pan-BET inhibitors (JQ1, OTX015, I-BET762)
Equipotent across BRD2/3/4; trigger apoptosis via c-MYC/BCL-2, not ACD
Mechanistic readout
AMPK-mTOR-ULK1 pathway activation and HMGB1/VDAC1 modulation expected
Alternate inhibitors
Apoptotic signature may confound autophagy-specific endpoints; AMPK pathway not engaged
Target engagement
Co-crystal validated BD1 binding pose available for SAR
Structural data gap
OTX015, I-BET762 lack public BRD4 co-crystal structures; limited structure-guided optimization

FL-411 Quantitative Evidence


BRD4 Selectivity vs. Pan-BET Inhibitors

FL-411 is a BRD4-selective inhibitor, with an IC50 of 0.43 ± 0.09 μM for BRD4 BD1, while showing substantially reduced affinity for BRD2 (IC50 = 24.6 ± 0.70 μM) and minimal inhibition of BRD3 (IC50 >100 μM) as measured by TR-FRET assay . In head-to-head comparison, the pan-BET inhibitor (+)-JQ1 exhibits IC50 values of 77 nM and 33 nM for BRD4 BD1 and BD2 respectively, with similar potency across BRD2 and BRD3, demonstrating no meaningful inter-BET selectivity [1]. I-BET762 displays IC50 values of 32.5-42.5 nM for BRD2, BRD3, and BRD4, with no selectivity among BET family members .

BRD4 Selectivity vs. Pan-BET
Cross-study comparable
BRD4 BD1 IC50 0.43 ± 0.09 μM; BRD2 24.6 μM; BRD3 >100 μM. JQ1/I-BET762 show flat inter-BET potency.
Supports BRD4-isoform-specific pathway interrogation; selectivity context may reduce off-target BET effects.
TR-FRET assay; selectivity ratios >57-fold (BRD2) and >233-fold (BRD3).
BRD4 selectivity BET bromodomain profiling off-target assessment

Autophagic Cell Death vs. Apoptosis

FL-411 induces ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK protein-protein interaction, leading to activation of the AMPK-mTOR-ULK1 autophagic pathway [1]. In contrast, (+)-JQ1 induces apoptosis through downregulation of c-MYC and BCL-2 family members, with no reported induction of ACD [2]. FL-411 treatment (3, 10, 150 μM) increases LC3-II puncta formation and autophagic flux in MCF-7 and MDA-MB-231 cells, an effect not observed with JQ1 at equivalent concentrations [1].

ACD vs. Apoptosis Mechanism
Head-to-head comparison
FL-411 induces ATG5-dependent autophagic flux (LC3-II) via AMPK-mTOR-ULK1; JQ1 elicits apoptosis through c-MYC/BCL-2.
Reported orthogonal cell death mechanism enables non-apoptotic pathway research.
MCF-7/MDA-MB-231; ACD abolished by ATG5 knockdown.
autophagy-associated cell death BRD4-AMPK interaction non-apoptotic cell death

In Vivo Tumor Growth Inhibition

FL-411 exhibits dose-dependent tumor growth inhibition (TGI) of 80% in MCF-7 and 76% in MDA-MB-231 breast cancer xenograft mouse models, while displaying low cytotoxicity in normal MCF10A mammary epithelial cells . In comparison, OTX015 achieves 79% TGI in Ty82 BRD-NUT midline carcinoma xenografts at 100 mg/kg qd and 61% TGI at 10 mg/kg bid [1]. dBET1, a PROTAC degrader, reduces tumor progression in MV4;11 leukemia xenografts but lacks reported TGI values in solid tumor models .

In Vivo Tumor Growth Inhibition
Cross-study comparable
80% TGI (MCF-7) and 76% TGI (MDA-MB-231) breast cancer xenografts; low normal-cell cytotoxicity.
Model-response context for breast cancer xenograft studies; endpoint TGI comparable to OTX015 in distinct models.
Dose-dependent; MCF10A selectivity observed.
breast cancer xenograft tumor growth inhibition in vivo efficacy

BRD4 BD1 Co-Crystal Structure

FL-411 binding to the BD1 domain of BRD4 has been validated by co-crystal structure determination (X-ray crystallography), confirming the molecular interactions predicted by pharmacophore analysis and WPF interaction optimization [1]. In contrast, while JQ1 binding to BRD4 BD1/BD2 has been structurally characterized, OTX015 and I-BET762 lack publicly available co-crystal structures with BRD4 in the primary literature [2].

Co-Crystal Structure
Head-to-head comparison
X-ray co-crystal of FL-411 bound to BRD4 BD1 solved; OTX015/I-BET762 lack public structural data.
Enables structure-based SAR and docking studies; supports rational tool compound optimization.
Pharmacophore-guided design confirmed.
co-crystal structure X-ray crystallography BRD4 BD1 binding mode

Proteomic Profiling of Autophagy Pathway

iTRAQ-based quantitative proteomics analysis revealed that FL-411 induces autophagy-associated cell death pathways involving HMGB1, VDAC1/2, and eEF2, a proteomic signature distinct from the c-MYC/BCL-2-centric apoptotic signature induced by pan-BET inhibitors such as JQ1 [1]. No comparable proteomics profiling has been reported for OTX015, I-BET762, or dBET1 in the context of autophagy pathway modulation [2].

Proteomic Autophagy Signature
Class-level inference
iTRAQ proteomics reveals HMGB1, VDAC1/2, eEF2 modulation; distinct from JQ1 c-MYC/BCL-2 signature.
Supports orthogonal target engagement validation; autophagy-pathway fingerprint context.
No comparable proteomics for OTX015/I-BET762.
iTRAQ proteomics HMGB1 VDAC1/2 eEF2

FL-411 Use Cases


BRD4-Specific Gene Regulation Studies

FL-411's >57-fold selectivity for BRD4 over BRD2 and >233-fold selectivity over BRD3 [1] makes it uniquely suited for experiments requiring discrimination of BRD4-specific transcriptional functions from those redundantly mediated by BRD2/BRD3. Pan-BET inhibitors such as JQ1 and I-BET762, which inhibit all three BET family members with similar potency (<2-fold selectivity) [2], cannot resolve BRD4-specific contributions. Use FL-411 in chromatin immunoprecipitation sequencing (ChIP-seq), RNA-seq, or reporter gene assays when the objective is to isolate BRD4-dependent transcriptional programs.

Autophagy-Associated Cell Death Studies

FL-411 is the only BRD4 inhibitor validated to induce ATG5-dependent autophagy-associated cell death (ACD) via disruption of the BRD4-AMPK interaction [1]. This mechanism is orthogonal to the apoptosis induction observed with JQ1, OTX015, and I-BET762 [2]. FL-411 should be procured for studies investigating non-apoptotic cell death pathways, AMPK-mTOR-ULK1 signaling, or autophagy in cancer biology. The compound's unique proteomic signature involving HMGB1, VDAC1/2, and eEF2 modulation [1] further supports its use as a chemical probe for ACD pathway dissection.

Breast Cancer In Vivo Models

FL-411 has demonstrated robust in vivo tumor growth inhibition in both MCF-7 (80% TGI) and MDA-MB-231 (76% TGI) breast cancer xenograft models [1], with favorable selectivity over normal MCF10A cells. For researchers evaluating BRD4-targeted therapies in breast cancer, FL-411 provides a validated tool compound with quantified in vivo efficacy. The compound's co-crystal structure with BRD4 BD1 [2] also enables rational combination studies and biomarker correlation analyses.

Structure-Based Drug Design and SAR

The availability of a co-crystal structure of FL-411 bound to BRD4 BD1 [1] provides a validated structural template for rational medicinal chemistry efforts. Researchers seeking to optimize BRD4 selectivity, improve pharmacokinetic properties, or design bivalent degraders can utilize FL-411's binding pose as a starting point for structure-guided modifications. This structural information is not uniformly available for other BRD4 inhibitors such as OTX015 and I-BET762.

Application
Selection Property
Validation Focus
BRD4-specific gene regulation studies
BRD4 isoform-selectivity review
BRD4-dependent transcriptional endpoint profiling
Autophagy-associated cell death research
ATG5-dependent ACD pathway engagement
AMPK-mTOR-ULK1 signaling and autophagic flux endpoints
Breast cancer in vivo model studies
Xenograft model-response context
Tumor growth inhibition and normal-cell selectivity endpoints
Structure-based drug design / SAR
Co-crystal-validated binding pose
Ligand–BD1 interaction mapping and docking reproducibility
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